methyl 2-amino-6-ethyl-7-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate
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Overview
Description
Methyl 2-amino-6-ethyl-7-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
The synthesis of methyl 2-amino-6-ethyl-7-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-hydroxy-6-methylpyran-2-one with 3,4-dimethylbenzaldehyde, followed by the addition of ethyl cyanacetate and a catalyst such as 4-(dimethylamino)pyridine (DMAP) in ethanol under reflux conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and efficiency.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of amino and methyl groups allows for oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl phenyl group can undergo electrophilic aromatic substitution reactions, typically using halogens or nitrating agents.
Condensation: The pyrano[3,2-c]pyridine core can participate in condensation reactions with aldehydes or ketones under acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as DMAP and acids like hydrochloric acid. Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted pyrano[3,2-c]pyridine derivatives.
Scientific Research Applications
Methyl 2-amino-6-ethyl-7-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and receptor binding.
Industry: Used in the development of new materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl phenyl group enhances its binding affinity to these targets, while the pyrano[3,2-c]pyridine core provides structural stability. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar compounds to methyl 2-amino-6-ethyl-7-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate include other pyrano[3,2-c]pyridine derivatives and trifluoromethyl-substituted heterocycles. These compounds share structural similarities but differ in their functional groups and substituents, which can affect their chemical reactivity and biological activity. For example, ethyl 2-amino-4-(3,4-dimethylphenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyridine-3-carboxylate is a related compound with a different phenyl substitution pattern, leading to variations in its chemical and biological properties.
By understanding the unique features and applications of this compound, researchers can explore its potential in various scientific fields and develop new compounds with enhanced properties.
Biological Activity
Methyl 2-amino-6-ethyl-7-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications.
1. Synthesis of the Compound
The synthesis of methyl 2-amino-6-ethyl-7-methyl-5-oxo-pyrano[3,2-c]pyridine derivatives typically involves multicomponent reactions (MCRs) that allow for efficient construction of complex molecules. Recent methodologies have highlighted the catalytic synthesis of pyrano[3,2-c]quinolone and related compounds, which share structural similarities with our compound of interest. These methods enhance yield and selectivity while maintaining the integrity of the functional groups involved in biological activity .
2. Biological Activities
Antimicrobial Activity
Research indicates that derivatives of the chromeno[3,2-c]pyridine structure exhibit notable antimicrobial properties. For instance, certain analogs have demonstrated effectiveness against various bacterial strains, including Bacillus cereus and Bacteroides fragilis . The mechanism often involves inhibition of key bacterial enzymes, making these compounds potential candidates for antibiotic development.
Cytotoxic Effects
Several studies have focused on the cytotoxic potential of pyrano[3,2-c]pyridine derivatives against cancer cell lines. For example, a related compound showed IC50 values indicating significant inhibitory effects on colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines . These findings suggest that methyl 2-amino-6-ethyl-7-methyl-5-oxo-pyrano[3,2-c]pyridine derivatives could be explored for their anticancer properties.
Anti-inflammatory and Antioxidant Properties
Pyrano[3,2-c]pyridines have also been implicated in anti-inflammatory and antioxidant activities. Studies suggest that these compounds can reduce oxidative stress markers and inflammatory cytokines in vitro, highlighting their potential in treating chronic inflammatory diseases .
3. Case Studies
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrano[3,2-c]pyridine derivatives and tested their cytotoxicity against several cancer cell lines. One compound demonstrated an IC50 value of 27.3 μM against T47D breast cancer cells, showcasing its potential as a lead compound for further development .
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of various pyrano[3,2-c]pyridine derivatives against clinical isolates of Staphylococcus aureus. The results indicated that certain modifications to the structure enhanced antibacterial activity significantly compared to standard antibiotics .
4. Research Findings Summary
Properties
Molecular Formula |
C20H19F3N2O4 |
---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
methyl 2-amino-6-ethyl-7-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-4H-pyrano[3,2-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C20H19F3N2O4/c1-4-25-10(2)9-13-15(18(25)26)14(16(17(24)29-13)19(27)28-3)11-5-7-12(8-6-11)20(21,22)23/h5-9,14H,4,24H2,1-3H3 |
InChI Key |
BJEYKPLYKDWLPK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC2=C(C1=O)C(C(=C(O2)N)C(=O)OC)C3=CC=C(C=C3)C(F)(F)F)C |
Origin of Product |
United States |
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